3-Methyl-7-vinyl-1H-indole
Description
Overview of Indole (B1671886) Scaffold Significance in Organic Synthesis and Chemical Biology
The indole nucleus, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone in organic synthesis and medicinal chemistry. irjmets.comresearchgate.net Its electron-rich nature makes it a versatile precursor for a multitude of chemical transformations, particularly electrophilic substitution reactions which preferentially occur at the C3 position. irjmets.combhu.ac.in The indole moiety is a privileged scaffold in drug discovery, forming the structural core of numerous pharmaceuticals with applications ranging from anti-inflammatory and antimicrobial to anticancer and antiviral agents. mdpi.combohrium.comsemanticscholar.org Prominent examples of indole-containing molecules include the essential amino acid tryptophan, the neurotransmitters serotonin (B10506) and melatonin, and the anti-inflammatory drug indomethacin. irjmets.combohrium.comnih.gov The adaptability of the indole ring allows for extensive functionalization, enabling chemists to fine-tune the biological and physical properties of its derivatives for specific therapeutic targets. irjmets.comsemanticscholar.org
Structural Distinctiveness and Nomenclature of 3-Methyl-7-vinyl-1H-indole
This compound is a specific derivative of indole distinguished by a methyl group at the third position and a vinyl group at the seventh position of the indole ring. Its systematic IUPAC name is this compound. The presence of these two substituents on the core indole structure gives it a unique set of properties and potential reactivity. The methyl group at the C3 position is a common feature in many biologically active indoles, often referred to as skatole when it is the sole substituent. hmdb.canih.gov The vinyl group at the C7 position is less common and introduces a site of unsaturation that can participate in various chemical reactions, such as polymerization or addition reactions.
Below is a data table summarizing the key identifiers for this compound:
| Identifier | Value | Source |
| IUPAC Name | This compound | cymitquimica.com |
| CAS Number | 1680203-68-2 | cymitquimica.combldpharm.comacints.commatrixscientific.com |
| Molecular Formula | C11H11N | acints.commatrixscientific.com |
| Molecular Weight | 157.22 g/mol | matrixscientific.com |
Research Trajectories for Multi-Substituted Indole Derivatives
Research into multi-substituted indole derivatives is a burgeoning field, driven by the quest for novel compounds with enhanced or specific biological activities. mdpi.comresearchgate.net Scientists are exploring various synthetic strategies to create diverse libraries of indole-based molecules. researchgate.netderpharmachemica.com These strategies often involve the functionalization of the indole core at multiple positions to modulate the molecule's electronic properties, steric profile, and ability to interact with biological targets. semanticscholar.orgrsc.org
Key areas of investigation for multi-substituted indoles include:
Anticancer Agents: Many studies focus on synthesizing indole derivatives with potent cytotoxic activity against various cancer cell lines. mdpi.comnih.gov
Antimicrobial Agents: The development of new indole-based compounds is a promising avenue for combating drug-resistant bacteria and fungi. researchgate.netnih.gov
Neurological Disorders: The structural similarity of the indole core to neurotransmitters like serotonin makes its derivatives prime candidates for developing treatments for neurological and psychiatric conditions. bohrium.comsemanticscholar.org
Materials Science: The unique photophysical and electronic properties of certain indole derivatives are being harnessed for applications in organic electronics and as fluorescent probes. irjmets.com
Current State of Knowledge on this compound
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11N |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
7-ethenyl-3-methyl-1H-indole |
InChI |
InChI=1S/C11H11N/c1-3-9-5-4-6-10-8(2)7-12-11(9)10/h3-7,12H,1H2,2H3 |
InChI Key |
CAJVUVWRMGTNSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C(C=CC=C12)C=C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl 7 Vinyl 1h Indole
De Novo Indole (B1671886) Ring Construction Strategies
Building the indole nucleus from acyclic precursors allows for the strategic placement of substituents from the outset. This approach often provides a high degree of control over the final structure.
Adaptations of Classical Indole Syntheses for 7-Substituted Indoles (e.g., Bartoli Indole Synthesis)
Classical indole syntheses are foundational in heterocyclic chemistry, and their adaptation is crucial for accessing specific substitution patterns. The Bartoli indole synthesis, in particular, has emerged as a powerful and flexible method for preparing 7-substituted indoles, a class of compounds often difficult to obtain through traditional methods like the Fischer synthesis. ingentaconnect.comresearchgate.net
The Bartoli reaction involves the interaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgjk-sci.com A key requirement for the success of this reaction is the presence of a substituent at the ortho position of the nitroarene, which facilitates a crucial jk-sci.comjk-sci.com-sigmatropic rearrangement in the reaction mechanism. wikipedia.org The steric bulk of this ortho group often leads to higher reaction yields. wikipedia.orgjk-sci.com For the synthesis of a 7-vinyl-substituted indole, the strategy would involve starting with an ortho-substituted nitrobenzene and reacting it with the appropriate vinyl Grignard reagent. The reaction typically requires three equivalents of the Grignard reagent when starting from a nitroarene. wikipedia.org
One of the significant advantages of the Bartoli synthesis is its ability to produce indoles with substitution on both the carbocyclic and the pyrrole (B145914) rings simultaneously. wikipedia.org For instance, by using a substituted vinyl Grignard reagent, substituents can be introduced at the C-2 or C-3 positions of the resulting indole. jk-sci.com To achieve the 3-methyl substitution pattern of the target molecule, one could envision using a propenyl Grignard reagent.
A variation of this methodology involves using an ortho-bromonitrobenzene. The bromine atom directs the cyclization to yield a 7-bromoindole, which can then serve as a handle for introducing the vinyl group via cross-coupling reactions. organic-chemistry.org
Table 1: Key Features of the Bartoli Indole Synthesis for 7-Substituted Indoles
| Feature | Description | Reference |
| Reactants | ortho-Substituted nitroarene (or nitrosoarene) and a vinyl Grignard reagent. | wikipedia.orgjk-sci.com |
| Key Condition | Presence of an ortho substituent on the nitroarene is necessary for high yields. | ingentaconnect.comwikipedia.org |
| Stoichiometry | Three equivalents of vinyl Grignard reagent are needed for nitroarene starting materials. | wikipedia.org |
| Product | 7-Substituted indole. | jk-sci.com |
| Flexibility | Allows for substitution on both the carbocyclic and pyrrole rings. | wikipedia.org |
Annulation and Cyclization Approaches to Vinyl-Substituted Indoles
Annulation and cyclization reactions represent another major class of strategies for constructing vinyl-substituted indoles. These methods often involve the formation of the heterocyclic ring through carbon-carbon and carbon-nitrogen bond-forming events from functionalized precursors.
One such approach involves a two-stage tandem strategy where benzannulation, the formation of a benzene (B151609) ring, is the first step. The reaction of cyclobutenones with ynamides proceeds through a cascade of pericyclic reactions to create highly substituted aniline derivatives. nih.gov These anilines, which can be designed to contain precursors for the vinyl and methyl groups, can then undergo a second stage of acid-, base-, or palladium-catalyzed cyclization to generate the final, highly substituted indole structure. nih.gov
Another modern strategy utilizes O-vinylhydroxylamines as reagents for ring-annulation. chemrxiv.org In this method, the O-vinylhydroxylamine undergoes N-arylation, which triggers a jk-sci.comjk-sci.com-sigmatropic rearrangement followed by re-aromatization and cyclization to deliver the indole scaffold. chemrxiv.org While demonstrated for azaindoles, this concept of using vinyl-containing building blocks in a cyclization cascade is pertinent.
Rhodium-catalyzed [3+3]-annulation of cyclic nitronates with vinyl diazoacetates also offers a pathway to complex heterocyclic systems, which can be precursors to or contain the indole motif. mdpi.com Such transition metal-catalyzed processes are powerful tools for constructing complex ring systems from simple, linear components. mdpi.com
Strategies for Constructing the Indole Nucleus with C-3 Methylation
The Fischer indole synthesis is a classic and widely used method that can directly install a methyl group at the C-3 position. mdpi.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a phenylhydrazine (B124118) and a ketone. mdpi.com To obtain a 3-methylindole (B30407), methyl ethyl ketone would be the appropriate ketone partner. For the synthesis of 3-Methyl-7-vinyl-1H-indole, one would need to start with a (2-vinylphenyl)hydrazine. The subsequent cyclization would then directly yield the target structure.
The choice of acid catalyst is critical in the Fischer synthesis, with both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, FeCl₃) being effective. mdpi.com
Post-Synthetic Functionalization of Pre-formed Indole Systems
This approach begins with a readily available indole scaffold, which is then elaborated by introducing the required methyl and vinyl groups in a regioselective manner.
Regioselective Introduction of the Methyl Moiety at C-3 of the Indole Ring
The C-3 position of the indole ring is the most nucleophilic and is therefore highly susceptible to electrophilic substitution. acs.org This inherent reactivity allows for the direct introduction of a methyl group.
Various methods exist for the direct C-3 methylation of indoles. One strategy employs a B(C₆F₅)₃-catalyzed process that uses amine-based alkylating agents. nih.gov This method relies on the borane-mediated cleavage of an α-nitrogen C(sp³)–H bond to generate an iminium ion, which then acts as the electrophile for the indole. nih.gov Another approach uses molecular iodine as a catalyst for the C-3 benzylation of indoles with benzylic alcohols, a reaction that proceeds via electrophilic substitution at the C-3 position. acs.org While demonstrated for larger groups, similar principles can be applied for methylation.
The use of dimethyl carbonate (DMC) has also been explored as an environmentally friendly methylating agent for indoles, although it often targets the N-1 position. google.comgoogle.com However, under certain conditions, C-methylation can occur. For instance, the reaction of indole-3-acetonitrile with dimethyl carbonate in the presence of potassium carbonate can lead to a small amount of C-methylation alongside the predominant N-methylation. google.com
Regioselective Introduction of the Vinyl Moiety at C-7 of the Indole Ring
Directing functionalization to the C-7 position of the indole ring is significantly more challenging than C-3 functionalization due to the lower intrinsic reactivity of the C-7 C-H bond. Modern synthetic methods have overcome this by using directing groups or transition metal catalysis.
An efficient rhodium-catalyzed method has been developed for the direct C-H functionalization at the C-7 position of indoles. nih.gov This process utilizes an N-pivaloyl group as a directing group, which positions the rhodium catalyst in proximity to the C-7 C-H bond, enabling its activation and subsequent alkenylation with partners like styrenes or vinyl sulfones. nih.gov After the reaction, the pivaloyl group can be removed to yield the N-H indole.
Another strategy involves a palladium-catalyzed hydroarylation. While demonstrated for indolines, this method uses a weakly coordinating directing group to achieve regioselective coupling with internal alkynes, furnishing C-7 substituted products. researchgate.net
Palladium-catalyzed vinylation can also be directed to other "unusual" positions of the indole ring. For example, using an indole-3-carboxylic acid, a palladium catalyst can direct vinylation to the C-2 position, followed by decarboxylation. nih.govacs.org This principle of using a removable directing group to control regioselectivity is a cornerstone of modern C-H functionalization chemistry and could be adapted for C-7 vinylation by starting with an indole-1-carboxylic acid or another suitably positioned directing group.
Table 2: Comparison of Synthetic Strategies
| Strategy | Approach | Key Features | Challenges |
| De Novo Synthesis | Bartoli Indole Synthesis | Direct route to 7-substituted indoles; good flexibility. | Requires ortho-substituted nitroarenes; stoichiometry of Grignard reagent. |
| De Novo Synthesis | Annulation/Cyclization | Can build highly complex, substituted indoles. | Often multi-step; may require specialized starting materials. |
| Post-Synthetic | C-3 Methylation | C-3 is the most nucleophilic position, facilitating reaction. | Potential for N-methylation side reactions. |
| Post-Synthetic | C-7 Vinylation | Modern methods allow for high regioselectivity. | Requires a directing group or specialized catalyst system; C-7 is less reactive. |
Sequential and Convergent Synthesis Strategies for this compound
The construction of this compound can be planned using either sequential or convergent synthetic logic.
A sequential strategy typically begins with a readily available indole or a substituted aniline. The synthesis would proceed through a series of steps to introduce the required functional groups one by one. For example, one could start with indole, perform a methylation at the C3 position, followed by the introduction of a directing group on the nitrogen, then execute a C7-vinylation via C-H activation, and finally remove the directing group.
A convergent strategy , in contrast, involves the separate synthesis of two or more key fragments that are later combined to form the target molecule. For this compound, this could involve preparing a 2-amino-3-vinyltoluene derivative and coupling it with a suitable partner to form the pyrrole ring, for instance, via a Bischler-Möhlau or Fischer indole synthesis. rsc.org The Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone, is a classic and versatile method for constructing the indole core and could be adapted for a convergent approach. rsc.org
Catalytic Approaches in this compound Synthesis
Catalysis is central to the modern synthesis of functionalized indoles, offering efficiency and selectivity that are unattainable through classical methods.
Transition metals are extensively used in both C-H activation and cross-coupling strategies for synthesizing substituted indoles. mdpi.com
Palladium: Palladium is arguably the most versatile metal for indole functionalization. It is the catalyst of choice for Suzuki, Stille, and Heck cross-coupling reactions. clockss.orgacs.orgnih.gov Furthermore, palladium complexes are highly effective in directing group-assisted C-H olefination at the C7 position, providing a direct route to vinylated products. acs.orgacs.orgacs.org
Silver: Silver catalysts have been employed in the synthesis of indole skeletons and for direct functionalization. nih.govrsc.orgsemanticscholar.org For example, silver(I) has been shown to catalyze the direct selanylation of indoles. rsc.org While less common for C7-vinylation, its role in promoting various cyclization and functionalization reactions highlights its potential in indole chemistry. nih.govamanote.com
Ruthenium: Ruthenium catalysts have gained prominence in C-H activation chemistry. researchgate.netmdpi.com They have been used for site-specific modifications of the indole scaffold. mdpi.com Ruthenium-catalyzed C-H arylations and functionalizations with various coupling partners have been well-documented, often employing a directing group to control regioselectivity. rsc.orgnih.govacs.org
Table 2: Selected Transition Metal-Catalyzed Reactions for Indole Functionalization
| Metal | Catalytic Method | Position | Reaction Type | Reference |
| Palladium (Pd) | C-H Activation | C7 | Olefination | acs.orgacs.org |
| Palladium (Pd) | Cross-Coupling | C7 | Suzuki, Stille | mdpi.comacs.org |
| Rhodium (Rh) | C-H Activation | C7 | Alkenylation | nih.gov |
| Ruthenium (Ru) | C-H Activation | Various | Arylation, Alkenylation | researchgate.netmdpi.comacs.org |
| Silver (Ag) | Cyclization/Functionalization | C2/C3 | Selanylation, Cyclization | nih.govrsc.org |
In response to the cost and toxicity concerns associated with some transition metals, metal-free and organocatalytic alternatives have been developed. chim.itresearchgate.net
Metal-free approaches often rely on strong bases, electrophilic reagents, or electrochemical methods to achieve the desired transformations. chim.itorganic-chemistry.org For instance, a transition-metal-free, boron-mediated C-H borylation can install a boronic ester at the C7 position, which can then be used in a subsequent cross-coupling reaction. acs.orgacs.org This two-step sequence allows for the vinylation to be completed without the direct use of a transition metal in the C-H activation step. acs.orgacs.org
Organocatalysis utilizes small organic molecules to catalyze reactions. Chiral phosphoric acids, for example, have been used to catalyze asymmetric cascade reactions starting from 7-vinylindoles, demonstrating the utility of this class of compounds in enantioselective synthesis. nih.gov While often focused on the subsequent reactions of the vinylindole product, organocatalytic methods are also being developed for the primary synthesis and functionalization of the indole core itself. rsc.orgmdpi.comresearchgate.net For example, organocatalytic enantioselective Friedel-Crafts alkylations have been developed for the C7-functionalization of certain indole derivatives. researchgate.netdntb.gov.ua
Electrocatalytic and Photoredox Catalysis in Indole Synthesis
While the direct electrocatalytic or photoredox-mediated synthesis of this compound has not been extensively documented, the principles established in related transformations provide a strong foundation for the development of such methodologies. The key to achieving C7-selectivity lies in overcoming the intrinsic reactivity of the indole core.
Strategic Approaches to C7-Vinylation:
Research in the broader context of indole functionalization has highlighted the efficacy of using directing groups at the N1 position to steer reactivity towards the C7 position. These directing groups can coordinate with a metal catalyst, bringing it in close proximity to the C7-H bond and facilitating its activation. While much of this work has focused on transition-metal catalysis, the integration of electro- and photoredox-catalysis with these directing group strategies is a logical and promising next step.
For instance, a plausible photoredox-catalyzed approach could involve the use of a suitable photosensitizer that, upon irradiation with visible light, engages in an electron transfer process to generate a highly reactive intermediate. This intermediate could then selectively activate the C7-H bond of a N1-protected 3-methylindole for subsequent vinylation.
Similarly, an electrocatalytic approach could employ an electrode to mediate the oxidation or reduction of a substrate or a catalyst, thereby initiating a cascade of reactions leading to the desired C7-vinylation. The precise control over the applied potential in electrochemistry offers a unique tool to fine-tune the reactivity and selectivity of the transformation.
Illustrative Research Findings:
Although specific data for the target molecule is scarce, studies on the C7-functionalization of indoles using modern catalytic methods provide valuable insights. For example, transition-metal-catalyzed C-H olefination reactions have been successfully employed for the C7-vinylation of N-protected indoles. These reactions typically utilize palladium or rhodium catalysts in conjunction with a directing group. The reaction conditions, such as the choice of catalyst, ligand, oxidant, and solvent, are crucial for achieving high yields and selectivity.
The following table summarizes representative conditions for the C7-arylation of indoles, a reaction that shares mechanistic similarities with vinylation and highlights the potential of directing group strategies. Extrapolation of these findings suggests that similar conditions, adapted for a vinylating agent, could be effective for the synthesis of 7-vinylindoles.
| Entry | Directing Group (N1) | Catalyst | Ligand | Coupling Partner | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | P(O)tBu2 | Pd(OAc)2 | Pyridine-type | Arylboronic acid | Toluene | 120 | High | acs.orgnih.gov |
| 2 | Pivaloyl | Rh(III) complex | - | Acrylate (B77674) | DCE | 80 | Good | researchgate.net |
| 3 | Pyridyl | Ir(III) complex | - | Organic azide | DCE | RT | Good | researchgate.net |
This table is illustrative and based on C7-functionalization reactions of indoles. Specific conditions for the vinylation of 3-methylindole would require experimental optimization.
The development of electrocatalytic and photoredox-catalyzed methods for the direct C7-vinylation of 3-methylindole would represent a significant advancement in indole chemistry. Future research in this area will likely focus on the design of novel photocatalysts and electrocatalytic systems that can achieve this transformation with high efficiency and selectivity, potentially obviating the need for directing groups and further enhancing the atom and step economy of the synthesis.
Chemical Reactivity and Transformational Chemistry of 3 Methyl 7 Vinyl 1h Indole
Reactivity of the Vinyl Moiety at C-7
The vinyl group at the C-7 position is an active site for various addition and cycloaddition reactions. Its reactivity is influenced by its connection to the aromatic indole (B1671886) system, which can affect the electron density of the double bond.
Vinylindoles are well-documented participants in pericyclic reactions, where the vinyl group can act as a component of a diene or as a dienophile/enophile. researchgate.netmdpi.com
Diels-Alder Reactions: While 3-vinylindoles are more commonly employed as the diene component in [4+2] cycloadditions, the vinyl group at C-7 can also participate as a dienophile. researchgate.netrsc.org The reactivity in these reactions is often controlled by the frontier molecular orbitals (HOMO-LUMO energies) of the reactants. clockss.org For instance, the reaction of vinylindoles with electron-deficient dienophiles like N-phenylmaleimide or quinones can lead to the formation of carbazole (B46965) derivatives. researchgate.netresearchgate.net Lewis acid catalysis is sometimes employed to enhance the reactivity and control the stereoselectivity of these cycloadditions. clockss.orgrsc.org Although specific examples involving 3-Methyl-7-vinyl-1H-indole are not prevalent in the literature, its vinyl group is expected to react with suitable dienes to form annulated indole structures.
Ene Reactions: The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.org In the context of this compound, the vinyl group can act as the enophile, reacting with an appropriate ene component. Conversely, if a suitable allylic hydrogen is present elsewhere in a molecule containing a 7-vinylindole moiety, it could undergo an intramolecular ene reaction. These reactions can be promoted thermally or by Lewis acids and are useful for forming carbon-carbon bonds. ncl.ac.uk
Imino Diels-Alder Reactions: The aza-Diels-Alder reaction involves a diene reacting with an imine as the dienophile. wikipedia.org Vinylindoles can participate in these reactions to synthesize nitrogen-containing heterocyclic structures. Intramolecular imino Diels-Alder reactions of substrates derived from vinylindoles have been utilized in the total synthesis of alkaloids like (±)-eburnamonine. acs.orgopenalex.org This highlights the potential of the vinyl group in this compound to engage in cycloadditions with imines, leading to complex polycyclic indole derivatives.
Table 1: Overview of Cycloaddition Reactions for Vinylindoles
| Reaction Type | Role of Vinyl Group | Typical Reactant | Product Type | Reference |
|---|---|---|---|---|
| Diels-Alder | Dienophile | Electron-rich diene | Annulated indoles | rsc.orgclockss.org |
| Ene Reaction | Enophile | Alkene with allylic H | Substituted alkenes | wikipedia.orgncl.ac.uk |
| Imino Diels-Alder | Dienophile | Imine | Nitrogen-containing heterocycles | acs.orgopenalex.org |
Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds, catalyzed by metal complexes, typically involving ruthenium or molybdenum. harvard.edu
Ring-Closing Metathesis (RCM): RCM is an intramolecular reaction used to form cyclic compounds. wikipedia.org For a substrate derived from this compound, if a second terminal alkene is introduced elsewhere in the molecule, RCM can be employed to construct a new ring fused to the indole system. organic-chemistry.org This strategy is widely used in the synthesis of macrocycles and complex polycyclic structures in drug discovery. drughunter.com The reaction is driven by the formation of a thermodynamically stable cyclic alkene and the release of volatile ethylene (B1197577) gas. wikipedia.org
Cross-Metathesis (CM): CM is an intermolecular reaction between two different alkenes. sigmaaldrich.com The vinyl group of this compound can undergo CM with another olefin to generate a new, more substituted alkene. This reaction is valuable for modifying the side chain at the C-7 position, allowing for the introduction of various functional groups. The success and selectivity of CM depend on the catalyst used and the relative reactivity of the two alkene partners. harvard.edu
The vinyl group is susceptible to radical addition reactions. These reactions are typically initiated by a radical species that adds across the double bond, generating a new radical intermediate which can then be trapped or propagate a chain reaction. This reactivity can be used to install a variety of functional groups at the C-7 side chain. While specific studies on radical reactions with this compound are limited, the fundamental principles of radical chemistry suggest its vinyl group would be reactive under such conditions.
Standard alkene transformations such as hydrogenation and halogenation are applicable to the vinyl group of this compound.
Hydrogenation: The vinylic double bond can be readily reduced to a single bond through catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. This transformation converts the 7-vinyl group into a 7-ethyl group. Asymmetric hydrogenation methods can also be employed to introduce chirality if the substrate is suitably designed. acs.org It is important to select reaction conditions that are chemoselective for the vinyl group, as the indole ring itself can be hydrogenated under more forcing conditions to yield octahydroindole derivatives. acs.org
Halogenation: The vinyl group can undergo electrophilic addition with halogens (e.g., Br₂, Cl₂) or hydrohalic acids (e.g., HBr, HCl). The addition of a halogen across the double bond would yield a 1,2-dihaloethyl substituent at C-7. These halogenated intermediates can serve as precursors for further synthetic modifications, such as elimination or substitution reactions.
Reactivity of the Indole Nucleus
The indole ring system is π-excessive, making it highly reactive towards electrophiles. bhu.ac.in
The preferred site for electrophilic attack on the indole nucleus is the C-3 position of the pyrrole (B145914) ring, which is significantly more nucleophilic than any other position. wikipedia.org However, in this compound, the C-3 position is already substituted with a methyl group.
The presence of the C-3 methyl group blocks the most reactive site, thereby directing electrophiles to other positions on the indole nucleus. The next most reactive position is generally considered to be C-2. Substitution at the N-1 position is also common, particularly with alkylating agents in the presence of a base. bhu.ac.in
Attack on the benzene (B151609) portion of the indole is less favorable and typically requires that the N-1, C-2, and C-3 positions are blocked or that the reaction is conducted under strongly acidic conditions which protonate C-3 and deactivate the pyrrole ring. wikipedia.org In such cases, C-5 is often the preferred site of substitution. wikipedia.org The directing effects of the existing C-3 methyl and C-7 vinyl groups would influence the regioselectivity of substitution on the benzene ring, but reactions at C-2 or N-1 would likely be kinetically favored. For example, Vilsmeier-Haack formylation, which typically occurs at C-3, would be expected to occur at C-2 in a 3-substituted indole. nih.gov
Table 2: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Position | Reactivity | Rationale | Reference |
|---|---|---|---|
| C-3 | Blocked | Substituted with a methyl group. | wikipedia.org |
| C-2 | Highly Favored | The most activated position after C-3. | bhu.ac.in |
| N-1 | Favored | Nucleophilic nitrogen, especially under basic conditions. | bhu.ac.in |
| C-4, C-5, C-6 | Less Favored | Substitution on the benzene ring is generally disfavored unless the pyrrole ring is deactivated. | wikipedia.org |
Nucleophilic Additions and Substitutions
The chemical profile of this compound offers two primary sites for nucleophilic attack: the vinyl group at the C-7 position and the indole core itself, particularly at the C-2 position.
The vinyl group at C-7 can act as a Michael acceptor, particularly if activated, making it susceptible to conjugate addition by various nucleophiles. While direct studies on this compound are not prevalent, the reactivity can be inferred from related systems. For instance, domino reactions involving vinyl malononitriles and substituted oxindoles proceed via a Michael addition mechanism, highlighting the susceptibility of vinyl groups attached to heterocyclic systems to nucleophilic attack. acs.orgnih.gov
Nucleophilic substitution on the indole nucleus itself is a more complex process. The electron-rich nature of the indole ring generally makes it more reactive towards electrophiles. However, under specific conditions, nucleophilic substitution can be achieved. For example, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be an excellent substrate for nucleophilic substitution reactions with a variety of nitrogen, sulfur, and carbon-centered nucleophiles, which regioselectively attack the C-2 position. nii.ac.jp This suggests that with appropriate activation, such as the introduction of an electron-withdrawing group or a suitable leaving group on the ring, this compound could potentially undergo nucleophilic substitution at its unsubstituted positions. The preparation of indolylmethyl electrophiles for subsequent nucleophilic substitution can be challenging due to their instability, though microflow reactor technology has shown promise in overcoming these limitations. researchgate.netresearchgate.net
C-H Functionalization at Non-Substituted Positions (e.g., C-2, C-4, C-5, C-6)
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying complex molecules. nih.gov For the indole scaffold, functionalization has historically focused on the electron-rich C-2 and C-3 positions. rsc.orgacs.org However, significant progress has been made in achieving site-selective functionalization of the less reactive C-4, C-5, C-6, and C-7 positions on the benzene portion of the ring. rsc.orgnih.gov
In the case of this compound, the positions available for C-H functionalization are C-2, C-4, C-5, and C-6.
C-2 Functionalization: The C-2 position is inherently reactive towards electrophiles and can be functionalized through various transition-metal-catalyzed cross-dehydrogenative coupling (CDC) reactions, including arylation and alkenylation. chim.it The regioselectivity between C-2 and C-3 can often be controlled by the choice of solvent and oxidant. chim.it For this compound, the C-3 position is already substituted, which would naturally direct many functionalization reactions to the C-2 position.
C-4, C-5, and C-6 Functionalization: Accessing the C-H bonds on the benzenoid ring is more challenging due to their lower intrinsic reactivity. nih.gov The predominant strategy involves the installation of a directing group (DG) at the N-1 position. This DG coordinates to a transition metal catalyst (commonly palladium, rhodium, or iridium) and directs the C-H activation to a specific ortho-position. nih.govacs.orgnih.gov For instance, installing a pivaloyl or a phosphinoyl group at the indole nitrogen can direct arylation, olefination, acylation, and other transformations to the C-7 position. nih.gov To functionalize the C-4, C-5, or C-6 positions of this compound, a suitable directing group at N-1 would be essential. The choice of catalyst and directing group would be critical to override the electronic biases of the existing methyl and vinyl substituents and achieve selectivity at the desired position.
Table 1: Strategies for Site-Selective C-H Functionalization of the Indole Benzene Ring
| Target Position | Directing Group (at N-1) | Metal Catalyst | Reaction Type |
|---|---|---|---|
| C-4 | Pivaloyl | None (BBr₃) | Borylation |
| C-4 | Formyl (at C-3) | Pd(OAc)₂ | Arylation |
| C-5 | Pivaloyl (at C-3) | Pd/Cu | Arylation |
| C-6 | N-P(O)tBu₂ | Copper | Arylation |
| C-7 | N-P(O)tBu₂ | Palladium | Arylation |
| C-7 | N-PtBu₂ | Various | Arylation, Olefination, Acylation, etc. |
This table is a conceptual summary based on known indole functionalization strategies and indicates potential pathways for derivatizing the this compound core. nih.govnih.gov
Dearomatization Reactions of the Indole System
Dearomatization reactions convert flat, aromatic systems into three-dimensional structures, providing rapid access to complex molecular scaffolds found in many natural products. rsc.org The indole nucleus can undergo dearomatization through various pathways, including transition-metal-catalyzed processes and photocatalyzed cycloadditions. rsc.orgnih.gov
For this compound, the vinyl group could serve as a handle for initiating dearomatization cascades. Palladium-catalyzed reactions of substituted indoles with vinyloxirane have been shown to proceed via either allylic alkylation or allylic dearomatization pathways, leading to spiroindolenine derivatives. rsc.org Similarly, gold-catalyzed intramolecular reactions of indoles bearing alkyne moieties can lead to spiroindolenines. acs.org
Photocatalysis offers another route. A dearomative (3+2) cycloaddition between indoles and vinyldiazo reagents has been enabled by a chromium photocatalyst. nih.gov This reaction is initiated by the formation of an indole radical cation, followed by nucleophilic attack from the vinyldiazo species. The presence of substituents at various positions, including C-7, was well-tolerated in this methodology. nih.gov Furthermore, catalytic asymmetric dearomatization (CADA) of indoles has been achieved using various synthons, enriching the library of complex, chiral dearomatized indole derivatives. nih.gov
Transformations at the Indole Nitrogen (N-1)
The nitrogen atom of the indole ring is a key site for functionalization, influencing the electronic properties of the entire molecule and serving as an attachment point for various substituents or protecting groups.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The alkylation of the indole nitrogen is a fundamental transformation. While direct N-alkylation can be challenging due to competing C-3 alkylation, various methods have been developed to achieve high selectivity. nih.gov Iron-catalyzed N-alkylation of indolines with alcohols, followed by oxidation, provides a route to N-alkylated indoles. nih.gov Similarly, iridium-catalyzed reactions offer a pathway for regioselective C-H and N-H functionalization. organic-chemistry.org A simple, metal-free reductive N-alkylation has also been developed using aldehydes as the alkylating agent and triethylsilane as the reductant. acs.org The presence of the C-3 methyl group in this compound would sterically hinder C-3 alkylation, thereby favoring N-alkylation. Studies on 3-methylindole (B30407) have shown it to be a viable substrate for enantioselective N-alkylation reactions. mdpi.com
N-Acylation: N-acylindoles are important structural motifs in biologically active compounds. nih.gov Direct C-3 acylation is often favored due to the high electron density at this position. However, selective N-acylation can be achieved under specific conditions, often requiring a strong base to deprotonate the indole nitrogen, followed by reaction with a reactive acylating agent like an acyl chloride. rsc.org More recently, milder and more chemoselective methods have been developed. An oxidative carbene-catalyzed N-acylation using aldehydes as the acyl source has been reported, though it was noted that 7-substituted indoles can be troublesome, possibly due to steric hindrance. rsc.org Another efficient method employs thioesters as a stable acyl source in the presence of cesium carbonate, which provides a range of N-acylated indoles in good yields. nih.gov
Table 2: N-Acylation of 3-Methyl-1H-indole with Thioesters (Model Reaction)
| Thioester (Acyl Source) | Product | Yield (%) |
|---|---|---|
| S-methyl butanethioate | 1-(3-methyl-1H-indol-1-yl)butan-1-one | 85 |
| S-methyl 2-methylpropanethioate | 1-(3-methyl-1H-indol-1-yl)-2-methylpropan-1-one | 76 |
| S-methyl 3-methylbutanethioate | 1-(3-methyl-1H-indol-1-yl)-3-methylbutan-1-one | 75 |
| S-methyl benzothioate | (3-methyl-1H-indol-1-yl)(phenyl)methanone | 70 |
Data adapted from a study on the N-acylation of 3-methyl-1H-indole, serving as a model for the reactivity of this compound. nih.gov
Cascade and Domino Reactions Incorporating this compound
Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent a highly efficient approach to building molecular complexity. acs.org The structure of this compound, with its nucleophilic indole core and reactive vinyl group, is well-suited for participation in such sequences.
The vinyl group can act as a key component in domino reactions. For example, it could participate in a domino Michael addition/intramolecular nucleophilic addition sequence. In a related system, vinyl malononitriles react with 3-phenacylideneoxindoles in the presence of a base to form functionalized spirocyclic oxindoles through such a cascade. nih.gov The vinyl group of this compound could potentially react with a bifunctional reagent in a similar manner.
The indole nucleus itself is also a versatile participant in cascade reactions. Three-component cascade reactions involving indoles, aldehydes, and alcohols have been developed to afford C-3 functionalized indoles. nih.gov Other examples include domino Heck/vinylation reactions researchgate.net and domino alkyne insertion/aldol/aromatization sequences, which can lead to complex fused heterocyclic systems. rsc.org Given these precedents, this compound could be envisioned as a substrate in multi-component reactions where both the indole core and the vinyl group are sequentially functionalized in a one-pot process, leading to rapid construction of complex, polycyclic indole derivatives. rsc.org
Mechanistic Investigations of Reaction Pathways
The reaction pathways of this compound are governed by the interplay between the electron-rich indole nucleus and the reactive vinyl substituent. While specific mechanistic studies exclusively focused on this molecule are not extensively detailed in the literature, its reactivity can be understood through well-established mechanisms for related vinylindole and alkene systems. Plausible pathways include cycloaddition reactions, transition-metal-catalyzed cross-couplings, and electrophilic additions to the vinyl group.
Cycloaddition Reaction Pathways
The 7-vinylindole scaffold can function as a 4π-electron component in cycloaddition reactions, behaving analogously to a 1-azadiene. This reactivity allows for the construction of complex, fused-ring systems.
[4+2] Cycloaddition (Diels-Alder Type Reaction):
In a manner similar to other 3-vinylindoles, this compound can theoretically participate in [4+2] cycloaddition reactions with electron-deficient dienophiles. researchgate.net The reaction is understood to be a concerted, pericyclic process that proceeds through a single, cyclic transition state. wikipedia.orglibretexts.org
The proposed mechanism involves the overlap of the highest occupied molecular orbital (HOMO) of the vinylindole (the diene) with the lowest unoccupied molecular orbital (LUMO) of the dienophile. The indole nitrogen and the vinyl group carbons Cα and Cβ, along with C7a of the indole ring, constitute the 4π system. This reaction typically requires thermal or Lewis acid catalysis to proceed efficiently. The regioselectivity and stereoselectivity are governed by frontier molecular orbital interactions and steric effects in the transition state.
Plausible [4+2] Cycloaddition Pathway
| Step | Description | Intermediates/Transition States |
| 1 | Approach of the dienophile to the vinylindole diene system. | Formation of a pre-reaction complex. |
| 2 | Concerted formation of two new sigma (σ) bonds through a cyclic transition state. | A six-membered ring transition state. |
| 3 | Formation of the final tetracyclic adduct. | A dearomatized indoline derivative. |
[3+2] Dipolar Cycloaddition:
Vinyl groups are also known to react with 1,3-dipoles in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. uchicago.edu In this pathway, the vinyl group of this compound acts as the dipolarophile (2π component). Reagents such as nitrile oxides or azides can serve as the 1,3-dipole (4π component). uchicago.edu This reaction is also believed to be a concerted process, leading to a high degree of stereospecificity. The regiochemistry is determined by the electronic character of both the dipole and the dipolarophile. libretexts.org
Palladium-Catalyzed Cross-Coupling Pathways
The vinyl group at the C7 position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Heck reaction. researchgate.net This allows for the formation of a new carbon-carbon bond at the terminal carbon of the vinyl group, extending the carbon skeleton.
The generally accepted mechanism for the Heck reaction involves a catalytic cycle with palladium cycling between the Pd(0) and Pd(II) oxidation states. youtube.com
Proposed Catalytic Cycle for a Heck Reaction
| Stage | Mechanistic Step | Description of Transformation | Palladium Oxidation State |
| A | Oxidative Addition | The active Pd(0) catalyst inserts into an aryl or vinyl halide (Ar-X) bond, forming a Pd(II) complex. | 0 → +2 |
| B | Coordination | The vinyl group of this compound coordinates to the Pd(II) center. | +2 |
| C | Migratory Insertion | The aryl group (Ar) on the palladium complex migrates to one of the carbons of the coordinated vinyl double bond, forming a new C-C bond and a σ-alkylpalladium(II) intermediate. | +2 |
| D | β-Hydride Elimination | A hydrogen atom from the adjacent carbon is eliminated, forming a new double bond and a hydridopalladium(II) complex. This step regenerates the alkene product. | +2 |
| E | Reductive Elimination | The hydridopalladium(II) complex undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst. | +2 → 0 |
This catalytic cycle illustrates a powerful method for the functionalization of the vinyl moiety, and the specific ligands attached to the palladium center can influence the reaction's efficiency and selectivity. acs.org
Electrophilic Addition to the 7-Vinyl Group
The double bond of the vinyl group is susceptible to electrophilic attack, a classic reaction of alkenes. libretexts.orgopenstax.org The addition of an electrophile, such as a protic acid (H-X), proceeds through a two-step mechanism involving a carbocation intermediate. libretexts.org
The regioselectivity of this addition is predicted by Markovnikov's rule, which states that the proton will add to the carbon atom of the double bond that has the greater number of hydrogen atoms. youtube.com This preference is due to the formation of the more stable carbocation intermediate.
In the case of this compound, protonation of the terminal CH₂ carbon of the vinyl group leads to a secondary carbocation on the benzylic-type carbon adjacent to the indole ring. This carbocation is significantly stabilized by resonance with the aromatic system.
Mechanism of Electrophilic Addition of H-X
Step 1: Electrophilic Attack and Carbocation Formation The π-electrons of the vinyl double bond attack the electrophile (e.g., H⁺ from HBr). The proton adds to the terminal carbon (Cβ), leading to the formation of a more stable secondary carbocation at the carbon adjacent to the indole ring (Cα). openstax.org
Step 2: Nucleophilic Capture The nucleophile (e.g., Br⁻) attacks the electron-deficient carbocation, forming a new sigma bond and yielding the final addition product. libretexts.org
Comparison of Potential Carbocation Intermediates
| Carbocation | Structure | Stability | Rationale |
| Secondary (Benzylic-type) | Formed by protonation at the terminal carbon (Cβ). | More Stable | The positive charge is on a secondary carbon and is stabilized by resonance with the adjacent indole aromatic ring. youtube.com |
| Primary | Formed by protonation at the internal carbon (Cα). | Less Stable | The positive charge is on a primary carbon, which lacks significant resonance or inductive stabilization. |
Due to the significant difference in stability, the reaction pathway proceeds almost exclusively through the more stable secondary, benzylic-type carbocation, leading to a highly regioselective outcome. youtube.com
Advanced Spectroscopic and Structural Characterization of 3 Methyl 7 Vinyl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual nuclei, primarily hydrogen (¹H) and carbon (¹³C).
The ¹H NMR spectrum of 3-Methyl-7-vinyl-1H-indole is anticipated to exhibit distinct signals corresponding to the protons of the indole (B1671886) ring, the methyl group, and the vinyl group. The chemical shifts (δ) are influenced by the electron density around the protons. The indole N-H proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 8.0-8.5 ppm, due to its acidic nature and involvement in hydrogen bonding.
The protons on the aromatic portion of the indole ring (positions 4, 5, and 6) would likely resonate in the aromatic region (δ 7.0-7.8 ppm). The vinyl group at position 7 introduces a characteristic set of signals. The proton on the carbon attached to the indole ring (Cα-H) would appear as a doublet of doublets due to coupling with the two terminal vinyl protons. The two terminal vinyl protons (Cβ-H₂, cis and trans to the indole ring) would also be distinct, each appearing as a doublet of doublets.
The methyl group at position 3 would give rise to a sharp singlet in the upfield region, likely around δ 2.3-2.5 ppm. The proton at position 2 of the indole ring is expected to be a singlet or a narrow multiplet in the aromatic region.
Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| N-H | 8.0 - 8.5 | br s | - |
| H-2 | 7.0 - 7.2 | s | - |
| H-4 | 7.5 - 7.7 | d | ortho-coupling |
| H-5 | 7.0 - 7.2 | t | ortho- and ortho-coupling |
| H-6 | 7.2 - 7.4 | d | ortho-coupling |
| Cα-H (vinyl) | 6.8 - 7.0 | dd | cis- and trans-coupling |
| Cβ-H (cis) | 5.2 - 5.4 | dd | geminal- and cis-coupling |
| Cβ-H (trans) | 5.7 - 5.9 | dd | geminal- and trans-coupling |
| 3-CH₃ | 2.3 - 2.5 | s | - |
Note: The chemical shifts and coupling constants are predicted values and may vary depending on the solvent and experimental conditions. br s = broad singlet, s = singlet, d = doublet, t = triplet, dd = doublet of doublets.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the indole ring are expected to resonate in the aromatic region (δ 100-140 ppm). The presence of the electron-donating methyl group at C-3 would shield this carbon, causing it to appear at a relatively upfield position compared to an unsubstituted indole. Conversely, the carbons of the benzene (B151609) ring portion would have their chemical shifts influenced by the vinyl substituent. The vinyl group carbons would appear in the olefinic region of the spectrum.
Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | 122 - 125 |
| C-3 | 110 - 113 |
| C-3a | 128 - 130 |
| C-4 | 118 - 120 |
| C-5 | 120 - 122 |
| C-6 | 123 - 125 |
| C-7 | 135 - 137 |
| C-7a | 130 - 132 |
| Cα (vinyl) | 134 - 136 |
| Cβ (vinyl) | 114 - 116 |
| 3-CH₃ | 9 - 12 |
Note: The chemical shifts are predicted values and may vary depending on the solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D NMR spectra.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, COSY would be crucial for tracing the connectivity of the protons on the benzene ring (H-4, H-5, and H-6) and for confirming the coupling relationships within the vinyl group (Cα-H with Cβ-H₂).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for example, the methyl protons to the methyl carbon and the vinyl protons to their respective vinyl carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are directly bonded. NOESY could provide information about the preferred conformation of the vinyl group relative to the indole ring by showing spatial proximities between the vinyl protons and the H-6 proton.
Vibrational Spectroscopy
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups. A prominent feature would be the N-H stretching vibration of the indole ring, typically appearing as a sharp to medium band in the region of 3400-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and vinyl groups would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹.
The C=C stretching vibrations of the aromatic ring and the vinyl group would give rise to absorptions in the 1500-1650 cm⁻¹ region. The out-of-plane C-H bending vibrations of the vinyl group are expected to produce strong bands in the 900-1000 cm⁻¹ range, which are characteristic of vinyl substitution.
Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3500 | N-H stretch | Indole N-H |
| 3000 - 3100 | C-H stretch | Aromatic and Vinyl C-H |
| 2850 - 2960 | C-H stretch | Methyl C-H |
| 1600 - 1640 | C=C stretch | Vinyl C=C |
| 1500 - 1600 | C=C stretch | Aromatic C=C |
| 900 - 1000 | C-H bend (out-of-plane) | Vinyl =C-H |
Note: These are predicted absorption ranges and the exact positions can be influenced by the molecular environment.
Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would be particularly useful for identifying vibrations of the non-polar bonds. The aromatic C=C stretching vibrations are typically strong in the Raman spectrum, appearing in the 1550-1620 cm⁻¹ region. The vinyl C=C stretch would also be a prominent band. The symmetric stretching of the indole ring system would provide a characteristic "fingerprint" for the molecule.
Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
| 3000 - 3100 | C-H stretch | Aromatic and Vinyl C-H |
| 2850 - 2960 | C-H stretch | Methyl C-H |
| 1600 - 1640 | C=C stretch | Vinyl C=C (strong) |
| 1550 - 1620 | C=C stretch | Aromatic C=C (strong) |
| Ring breathing modes | Indole Ring |
Note: These are predicted Raman shifts. The intensities of Raman bands are dependent on the change in polarizability during the vibration.
Assignment of Characteristic Frequencies for Indole, Methyl, and Vinyl Moieties
The infrared (IR) spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the indole ring, the methyl group at the C3 position, and the vinyl group at the C7 position. The assignment of these characteristic frequencies provides a spectroscopic fingerprint for the molecule.
The indole moiety exhibits several characteristic vibrations. The N-H stretching vibration of the pyrrole (B145914) part of the indole ring typically appears as a sharp band around 3400 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations from both the benzene and pyrrole rings are observed in the region of 3000–3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic of the substitution pattern on the benzene ring.
The methyl group introduces its own set of characteristic vibrations. The asymmetric and symmetric C-H stretching vibrations of the methyl group are expected to appear in the 2960-2975 cm⁻¹ and 2870-2880 cm⁻¹ regions, respectively. The asymmetric and symmetric C-H bending vibrations (scissoring) typically occur around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.
The vinyl group attached to the aromatic ring also has distinct vibrational frequencies. The C-H stretching vibration of the sp² hybridized carbons of the vinyl group is expected above 3000 cm⁻¹. The C=C stretching of the vinyl group typically appears around 1630 cm⁻¹. The out-of-plane C-H bending vibrations (wagging) of the vinyl group are particularly informative, giving rise to strong bands in the 1000–900 cm⁻¹ region.
Table 1: Assignment of Characteristic IR Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Indole Moiety | N-H Stretch | 3400 - 3500 mdpi.comaip.org |
| Aromatic C-H Stretch | 3000 - 3100 mdpi.com | |
| Aromatic C=C Stretch | 1600 - 1450 | |
| Methyl Moiety | Asymmetric C-H Stretch | 2960 - 2975 |
| Symmetric C-H Stretch | 2870 - 2880 | |
| Asymmetric C-H Bend | ~1450 | |
| Symmetric C-H Bend | ~1375 | |
| Vinyl Moiety | =C-H Stretch | 3010 - 3095 |
| C=C Stretch | 1620 - 1640 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Electronic Transitions and Chromophoric Analysis
The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is dominated by the electronic transitions within the indole chromophore. The indole ring system is an aromatic chromophore that exhibits strong absorption in the UV region due to π → π* transitions. The spectrum of indole itself typically shows two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands, arising from transitions to two different excited states. acs.orgnist.gov
In this compound, the indole nucleus acts as the primary chromophore. The methyl group at the C3 position acts as an auxochrome, a group that modifies the absorption of the chromophore. Typically, an alkyl group causes a small bathochromic (red) shift of the absorption maxima. More significantly, the vinyl group at the C7 position extends the conjugated π-system of the indole ring. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a more pronounced bathochromic shift of the absorption maxima compared to indole or 3-methylindole (B30407). researchgate.net
The electronic transitions are primarily of the π → π* type, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. The expected UV-Vis spectrum would therefore show absorption maxima at longer wavelengths than that of unsubstituted indole (typically around 270-280 nm). acs.orgnist.gov
Table 2: Expected Electronic Transitions and Absorption Maxima
| Compound | Chromophore/Substituents | Key Electronic Transition | Expected λmax Region (nm) |
|---|---|---|---|
| Indole | Indole ring | π → π* | 270 - 280 nist.gov |
| 3-Methylindole | Indole ring, Methyl group | π → π* | 275 - 285 nist.gov |
Solvent Effects on Absorption Maxima
The electronic absorption spectra of indole derivatives are known to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.netnih.govaip.org The position, intensity, and shape of the absorption bands can change with varying solvent environments. This is particularly true for the ¹Lₐ transition, which is associated with a significant change in the dipole moment upon excitation. acs.org
For this compound, it is expected that the absorption maxima will exhibit a shift depending on the solvent's polarity. In non-polar solvents, the molecule exists in a less polarized state. In polar solvents, the solvent molecules can stabilize the ground and excited states differently. If the excited state is more polar than the ground state, an increase in solvent polarity will lead to a greater stabilization of the excited state, resulting in a bathochromic (red) shift of the absorption maximum. researchgate.net Conversely, if the ground state is more stabilized, a hypsochromic (blue) shift may be observed. The magnitude of these shifts can often be correlated with solvent polarity scales, such as the Reichardt ET(30) parameter. nih.gov
Table 3: Expected Solvent Effects on the Absorption Maximum (λmax) of this compound
| Solvent | Polarity (Dielectric Constant, ε) | Expected Shift in λmax |
|---|---|---|
| Hexane | Non-polar (ε ≈ 1.9) | Reference λmax |
| Dioxane | Non-polar (ε ≈ 2.2) | Minimal shift |
| Ethanol | Polar, Protic (ε ≈ 24.5) | Bathochromic shift |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of the molecular formula of a compound. Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS can measure m/z values to several decimal places. This high precision allows for the determination of the exact mass of the molecule.
The molecular formula of this compound is C₁₁H₁₁N. By calculating the theoretical exact mass based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and nitrogen (¹⁴N), and comparing it with the experimentally measured exact mass from HRMS, the molecular formula can be confirmed with a high degree of confidence. The difference between the measured and calculated mass, typically in the range of parts per million (ppm), provides evidence for the elemental composition. mdpi.com
Table 4: High-Resolution Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁N |
| Isotopic Composition | ¹²C₁₁, ¹H₁₁, ¹⁴N₁ |
| Theoretical Exact Mass (Monoisotopic) | 157.08915 Da |
Fragmentation Pattern Analysis for Structural Insights
Mass spectrometry, particularly with electron ionization (EI), causes the fragmentation of the molecular ion. The resulting fragmentation pattern is a unique fingerprint that provides valuable information about the compound's structure. libretexts.orglibretexts.orgchemguide.co.uk The analysis of the mass-to-charge ratios (m/z) of the fragment ions helps to elucidate the connectivity of atoms within the molecule.
For this compound, the mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z = 157. The fragmentation of indole derivatives often follows characteristic pathways. A common fragmentation for 3-methylindoles is the loss of a hydrogen atom to form a stable quinolinium-like cation. Another expected fragmentation is the loss of the methyl group (CH₃•), resulting in a fragment ion at m/z 142 ([M-15]⁺). The indole ring itself is quite stable, so fragments corresponding to the indole core are also expected. scirp.orgresearchgate.net The vinyl group may undergo rearrangements or cleavage, contributing to the complexity of the spectrum. The presence of the indole ion itself at m/z = 117 is also a possibility. mdpi.com
Table 5: Expected Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 157 | [C₁₁H₁₁N]⁺ | Molecular Ion |
| 156 | [C₁₁H₁₀N]⁺ | H• |
| 142 | [C₁₀H₈N]⁺ | CH₃• |
| 130 | [C₉H₈N]⁺ | C₂H₃• (vinyl radical) |
X-ray Crystallography for Solid-State Molecular Conformation and Packing
The determination of the three-dimensional atomic arrangement of this compound in its solid state through single-crystal X-ray crystallography is a crucial step for a definitive structural elucidation. This technique provides precise data on bond lengths, bond angles, and torsion angles, thereby defining the molecule's conformation. Furthermore, it reveals the packing of molecules within the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the supramolecular architecture.
As of the latest literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. The successful application of this technique is contingent upon the ability to grow high-quality single crystals of the compound, which can be a challenging process.
However, analysis of related indole derivatives provides a strong precedent for the type of information that would be obtained from such a study. For instance, the crystallographic analysis of 1-Vinyl-1H-indole-3-carbaldehyde has confirmed its molecular structure and atomic connectivity. In this related compound, the indole ring system was found to be planar. nih.govresearchgate.net
Should suitable crystals of this compound be obtained, X-ray diffraction analysis would be expected to provide the following key structural parameters:
Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.
Molecular Conformation: The precise spatial arrangement of the methyl and vinyl substituents relative to the indole ring would be determined. This includes the planarity of the indole system and the rotational orientation of the vinyl group.
Intermolecular Interactions: The study would identify and quantify non-covalent interactions between adjacent molecules in the crystal lattice. These interactions are fundamental to understanding the solid-state properties of the compound.
The data obtained would be presented in comprehensive tables, as exemplified by the crystallographic data for other indole derivatives.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value/Information |
| Chemical Formula | C₁₁H₁₁N |
| Formula Weight | 157.22 g/mol |
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined (e.g., P2₁/c) |
| a, b, c [Å] | To be determined |
| α, β, γ [°] | To be determined |
| Volume [ų] | To be determined |
| Z | To be determined (number of molecules per unit cell) |
| Density (calculated) | To be determined (g/cm³) |
| Absorption Coefficient | To be determined (mm⁻¹) |
| F(000) | To be determined (electrons per unit cell) |
Table 2: Hypothetical Selected Bond Lengths and Angles for this compound
| Bond/Angle | Expected Length [Å] / Angle [°] |
| C(3)-C(methyl) | To be determined |
| C(7)-C(vinyl) | To be determined |
| N(1)-H(1) | To be determined |
| C-N-C (indole) | To be determined |
| C-C=C (vinyl) | To be determined |
The successful crystallographic characterization of this compound would provide an invaluable benchmark for computational studies and a deeper understanding of its structure-property relationships.
Theoretical and Computational Chemistry of 3 Methyl 7 Vinyl 1h Indole
Electronic Structure and Molecular Geometry Optimization
The foundation of a computational investigation into 3-Methyl-7-vinyl-1H-indole lies in the accurate determination of its electronic structure and the optimization of its molecular geometry. These calculations are crucial for understanding the molecule's stability, reactivity, and physical properties.
Density Functional Theory (DFT) has become a principal tool for investigating the ground state properties of organic molecules like this compound due to its favorable balance of accuracy and computational cost. rsc.orgresearchgate.net DFT methods are used to calculate the electronic structure, optimized geometry, and thermodynamic properties. mdpi.comniscpr.res.in
Commonly employed functionals for such studies on indole (B1671886) derivatives include B3LYP and BLYP, often paired with basis sets like 6-31G** to provide a robust description of the electronic environment. researchgate.net These calculations yield important parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. Furthermore, DFT is utilized to determine electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between these frontier orbitals is a key indicator of the molecule's chemical reactivity and electronic transition properties. niscpr.res.in For substituted indoles, the nature and position of substituents are known to significantly influence the electron density distribution within the indole ring system. chemrxiv.org
Illustrative Data Table: Calculated Ground State Properties of this compound using DFT (B3LYP/6-31G ))**
| Property | Calculated Value |
| Total Energy (Hartree) | -552.789 |
| HOMO Energy (eV) | -5.89 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 4.66 |
| Dipole Moment (Debye) | 2.15 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this nature.
To ensure the reliability of DFT results, it is common practice to benchmark them against higher-level ab initio quantum chemical calculations. chemrxiv.org Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding, provide a more accurate description of electron correlation effects. These methods can be used to refine the geometric parameters and electronic energies obtained from DFT. For indole and its derivatives, ab initio calculations have been instrumental in understanding their photophysical and photochemical properties. chemrxiv.org Comparing the results from different computational methods allows for a comprehensive evaluation of the accuracy of the chosen theoretical approach.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For this compound, the primary focus of conformational analysis is the orientation of the vinyl group relative to the indole ring. The rotation around the C7-C(vinyl) single bond can lead to different conformers with varying energies.
Computational methods are employed to perform a potential energy surface (PES) scan by systematically rotating the dihedral angle of the vinyl group. This allows for the identification of energy minima, corresponding to stable conformers, and transition states that separate them. The relative energies of these conformers determine their population at a given temperature. Such studies are critical as the conformation of the molecule can significantly impact its biological activity and spectroscopic properties. wiley.com
Prediction and Interpretation of Spectroscopic Data
Theoretical calculations are a powerful tool for predicting and interpreting various types of molecular spectra. By simulating spectra computationally, it is possible to assign experimental spectral features to specific molecular vibrations or electronic transitions.
Computational methods, particularly DFT, are widely used to simulate the vibrational (IR and Raman) and electronic (UV-Vis) spectra of molecules. researchgate.net Following geometry optimization, frequency calculations are performed to obtain the harmonic vibrational frequencies. These calculated frequencies and their corresponding intensities can be used to generate simulated IR and Raman spectra. iitj.ac.in A comparison with experimental spectra aids in the assignment of vibrational modes to specific functional groups and molecular motions. For indole derivatives, characteristic N-H stretching and aromatic C=C stretching vibrations are of particular interest. researchgate.netmdpi.com
Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis spectra. nih.gov This approach calculates the vertical excitation energies and oscillator strengths for electronic transitions from the ground state to various excited states. The simulated spectrum can then be compared with the experimental absorption spectrum to understand the nature of the electronic transitions, often corresponding to π → π* transitions within the aromatic system. chemrxiv.org
Illustrative Data Table: Predicted Vibrational Frequencies and UV-Vis Absorption for this compound
| Spectroscopic Data | Predicted Value | Assignment |
| IR Frequency (cm⁻¹) | 3450 | N-H stretch |
| 3055 | Aromatic C-H stretch | |
| 1620 | C=C vinyl stretch | |
| 1580 | Aromatic C=C stretch | |
| Raman Shift (cm⁻¹) | 3060 | Aromatic C-H stretch |
| 1625 | C=C vinyl stretch | |
| UV-Vis λmax (nm) | 285 | π → π* transition |
| 220 | π → π* transition |
Note: This data is illustrative and represents typical spectral features expected for this molecule based on calculations for similar indole derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. youtube.com Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors. journals.co.za These shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
The predicted chemical shifts can be compared with experimental NMR data to confirm the molecular structure and aid in the assignment of resonances to specific nuclei. ipb.ptclockss.org Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational averaging, providing further insight into the molecule's behavior in solution. clockss.org
Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 123.5 |
| C3 | 112.8 |
| C3a | 128.9 |
| C4 | 120.1 |
| C5 | 121.5 |
| C6 | 119.7 |
| C7 | 127.3 |
| C7a | 136.2 |
| C(vinyl-α) | 135.8 |
| C(vinyl-β) | 114.6 |
| C(methyl) | 12.4 |
Note: The data presented is illustrative and based on general knowledge of indole NMR spectroscopy and theoretical predictions for related structures.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and spatial distributions of these orbitals provide critical information about the molecule's nucleophilic and electrophilic nature.
The HOMO represents the outermost orbital containing electrons and is associated with the ability of a molecule to donate electrons, thus indicating its nucleophilicity. Conversely, the LUMO is the lowest energy orbital devoid of electrons and signifies the molecule's capacity to accept electrons, reflecting its electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
For this compound, the indole ring system, being electron-rich, is expected to be the primary contributor to the HOMO. The vinyl group, with its π-system, can also influence the energy and localization of the frontier orbitals. Density Functional Theory (DFT) calculations would be the standard method to determine the energies and iso-surface plots of these orbitals.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, derived from conceptual DFT, provide a more quantitative picture of chemical behavior.
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released upon gaining an electron. Approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of an atom to attract electrons. Calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge. Calculated as ω = χ2 / (2η).
Below is an interactive data table illustrating the kind of data that would be obtained from DFT calculations for this compound. Please note that these are representative values for illustrative purposes.
| Descriptor | Symbol | Formula | Illustrative Value (eV) |
| HOMO Energy | EHOMO | - | -5.85 |
| LUMO Energy | ELUMO | - | -0.95 |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.90 |
| Ionization Potential | I | -EHOMO | 5.85 |
| Electron Affinity | A | -ELUMO | 0.95 |
| Electronegativity | χ | (I + A) / 2 | 3.40 |
| Chemical Hardness | η | (I - A) / 2 | 2.45 |
| Chemical Softness | S | 1 / η | 0.41 |
| Electrophilicity Index | ω | χ2 / (2η) | 2.36 |
Analysis of Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions play a crucial role in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. For this compound, several types of non-covalent interactions are of significance, including hydrogen bonding, π-π stacking, and CH-π interactions.
The N-H group of the indole ring is a potent hydrogen bond donor, capable of forming strong interactions with hydrogen bond acceptors. The π-systems of the indole ring and the vinyl group can participate in π-π stacking interactions, which are important in the association of aromatic molecules. mdpi.com Furthermore, the methyl group can engage in CH-π interactions with the aromatic rings of neighboring molecules. nih.gov
Computational methods such as Symmetry-Adapted Perturbation Theory (SAPT) and DFT with dispersion corrections (DFT-D) are well-suited for quantifying the strength of these weak interactions. The Quantum Theory of Atoms in Molecules (QTAIM) can also be employed to characterize the nature of these interactions by analyzing the electron density topology.
A summary of potential non-covalent interactions and their typical interaction energies is provided in the table below.
| Interaction Type | Donor/Acceptor Groups in this compound | Typical Energy Range (kcal/mol) |
| Hydrogen Bonding | N-H (donor) with an external acceptor | 3 - 10 |
| π-π Stacking | Indole ring with another aromatic system | 1 - 5 |
| CH-π Interactions | C-H of methyl/vinyl group with an aromatic system | 0.5 - 2.5 |
| van der Waals Forces | Overall molecular surface | 0.1 - 2 |
Exploration of Photophysical Behavior and Excited State Dynamics
The photophysical properties of indole and its derivatives are of significant interest due to their fluorescence characteristics, which are sensitive to the local environment. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in understanding the electronic transitions and excited-state behavior of molecules like this compound.
TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima in the UV-Vis spectrum, and the oscillator strengths, which are related to the intensity of the absorption bands. By optimizing the geometry of the first excited state, the emission energy (fluorescence) can also be calculated, allowing for the estimation of the Stokes shift.
The nature of the electronic transitions can be analyzed by examining the molecular orbitals involved. For indole derivatives, the lowest energy transitions are typically of π-π* character. The substitution pattern on the indole ring, in this case, the methyl and vinyl groups, can modulate the energies of the excited states and influence properties such as the fluorescence quantum yield and lifetime.
The table below presents hypothetical data that would be obtained from TD-DFT calculations for this compound. These are representative values for illustrative purposes.
| Parameter | Calculated Value |
| Absorption Maximum (λmax) | 285 nm |
| Oscillator Strength (f) | 0.12 |
| Emission Maximum (λem) | 350 nm |
| Stokes Shift | 65 nm |
| Nature of Transition | HOMO -> LUMO (π-π*) |
Applications in Organic Synthesis and Materials Science Based on the 3 Methyl 7 Vinyl 1h Indole Scaffold
Role as a Versatile Synthetic Building Block for Complex Organic Molecules
The strategic placement of the methyl and vinyl groups on the indole (B1671886) core makes 3-methyl-7-vinyl-1H-indole a particularly useful intermediate in synthetic organic chemistry. The vinyl group serves as a handle for various cycloaddition and cross-coupling reactions, while the indole nucleus itself can participate in a range of annulation and functionalization strategies.
Precursors for Annulated Indoles and Indole Polycycles
The vinyl group at the 7-position of the indole ring provides a reactive diene or dienophile component for the construction of annulated indole systems and more complex indole polycycles through cycloaddition reactions. While specific studies on this compound are not extensively documented, the reactivity of analogous vinylindoles in Diels-Alder reactions is well-established for forming carbazole (B46965) and other fused indole frameworks. For instance, 3-vinylindoles are known to react with dienophiles to yield tetrahydrocarbazoles, which can be subsequently aromatized. The regioselectivity of these cycloadditions can often be controlled by the nature of the substituents on both the vinylindole and the dienophile.
A generalized scheme for the formation of an annulated indole from a 7-vinylindole derivative is presented below:
| Reactant 1 | Reactant 2 | Reaction Type | Product |
| This compound | Dienophile (e.g., N-phenylmaleimide) | [4+2] Cycloaddition (Diels-Alder) | Annulated Indole |
This reactivity allows for the creation of intricate polycyclic systems with varied substitution patterns, which are of significant interest in medicinal chemistry and materials science.
Intermediates for Carbazole and Pyridazinoindole Frameworks
The synthesis of carbazoles from vinylindoles is a notable application of this class of compounds. The intramolecular cyclization of intermediates derived from the reaction of vinylindoles with various partners is a common strategy. While direct examples involving this compound are scarce in the literature, related 3-vinylindoles have been shown to be key intermediates in metal-free, formal [2 + 2 + 2] annulation reactions for the synthesis of substituted carbazoles.
The construction of pyridazinoindole frameworks from vinylindoles is less commonly reported. However, the dienophilic or dienic nature of the vinylindole moiety suggests potential for cycloaddition reactions with suitable di-nitrogen heterocycles or their precursors to construct such fused systems. Further research in this area could unveil novel synthetic routes to these important heterocyclic scaffolds.
Building Blocks for Structurally Diverse Indole Alkaloids and Related Natural Product Analogs
Indole alkaloids represent a large and structurally diverse family of natural products with a wide range of biological activities. The indole nucleus is a common feature in these molecules, and synthetic chemists often seek efficient ways to construct their complex architectures. While there is a lack of specific examples in the available literature detailing the use of this compound as a direct precursor in the total synthesis of known indole alkaloids, its structural motifs are present in various natural products.
The combination of the indole core with a vinyl group offers a strategic starting point for elaborating the intricate ring systems found in many indole alkaloids. For instance, the vinyl group could be a precursor for key carbon-carbon bond formations or could be transformed into other functional groups necessary for the construction of the target alkaloid. The modular nature of syntheses involving such building blocks allows for the generation of libraries of natural product analogs for biological screening.
Development of Functional Materials and Advanced Chemical Probes
The inherent electronic and photophysical properties of the indole scaffold make it an attractive component for the design of functional organic materials. The ability to tune these properties through substitution allows for the development of materials with tailored characteristics for specific applications in organic electronics and as chemical probes.
Exploration of Optoelectronic Properties (e.g., Luminescence, Charge Transfer)
Derivatives of indole are known to exhibit interesting photophysical properties, including fluorescence and phosphorescence. The incorporation of a vinyl group provides a site for polymerization or for the introduction of other chromophoric or electronically active moieties, which can significantly influence the luminescence and charge transfer characteristics of the resulting materials.
Below is a table with representative photophysical data for a hypothetical polymer derived from a vinylindole monomer, illustrating the types of properties that are typically characterized.
| Polymer | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |
| Poly(this compound) | 310 | 380 | 0.45 |
| Donor-Acceptor Copolymer | 420 | 550 | 0.60 |
This data is illustrative and based on typical values for similar indole-containing polymers.
Applications in Organic Electronics (e.g., Organic Light-Emitting Diodes, Dye-Sensitized Solar Cells)
The promising optoelectronic properties of indole derivatives have led to their investigation in various organic electronic devices. In the context of Organic Light-Emitting Diodes (OLEDs), indole-based materials can be utilized as host materials, hole-transporting materials, or as part of the emissive layer. The high triplet energy of some indole derivatives makes them suitable as hosts for phosphorescent emitters.
The following table presents hypothetical performance data for an OLED and a DSSC incorporating a material derived from a this compound-like structure to illustrate the key parameters that are measured.
| Device | Key Performance Parameter | Value |
| OLED | External Quantum Efficiency (EQE) | 5% |
| OLED | Luminance (cd/m²) | 1000 |
| DSSC | Power Conversion Efficiency (PCE) | 6.5% |
| DSSC | Short-Circuit Current Density (Jsc) (mA/cm²) | 12.0 |
| DSSC | Open-Circuit Voltage (Voc) (V) | 0.70 |
This data is illustrative and based on typical values for organic electronic devices with indole-based materials.
Design of Ligands for Catalytic Systems
The potential for this compound to serve as a ligand in catalytic systems is predicated on the electronic and structural features of the indole scaffold. The nitrogen atom in the pyrrole (B145914) ring and the π-system of the vinyl group could theoretically serve as coordination sites for metal centers. The modification of the indole core, such as the introduction of substituents at various positions, is a common strategy for tuning the steric and electronic properties of resulting ligands.
However, a detailed search of the scientific literature did not yield specific examples or studies where this compound has been explicitly designed or utilized as a ligand for catalytic systems. Research in this area tends to focus on other functionalized indoles or different heterocyclic scaffolds for ligand design. While general methods for the synthesis of vinylindoles often employ transition metal catalysts, the role of the vinylindole is typically as a substrate or product, not as a coordinating ligand in the catalytic complex itself. acs.org
Applications in Sensing and Imaging Technologies (as a fluorescent scaffold)
Indole and its derivatives are well-known for their intrinsic fluorescent properties, making them attractive scaffolds for the development of chemical sensors and imaging agents. mdpi.comresearchgate.net The fluorescence emission of the indole ring is sensitive to the local environment and can be modulated by the attachment of various functional groups, which can act as recognition sites for specific analytes (ions or molecules). mdpi.comresearchgate.net This principle forms the basis for designing indole-based fluorescent probes. mdpi.com
Despite the foundational fluorescent nature of the indole core, specific research detailing the photophysical properties (such as absorption/emission spectra, quantum yield, and lifetime) of this compound is not available in the reviewed literature. Consequently, there are no published reports on its application as a fluorescent scaffold in the development of probes for sensing or bio-imaging. While related structures like 7-azaindole (B17877) are studied for their fluorescent properties, direct data for this compound remains uncharacterised in the public domain. rsc.orgorganic-chemistry.orgiastate.edu
Concluding Remarks and Future Research Perspectives
Summary of Key Achievements in 3-Methyl-7-vinyl-1H-indole Research
Research concerning this compound has primarily focused on establishing synthetic pathways to access this specific substitution pattern on the indole (B1671886) scaffold. A key achievement in this area is the application of modern synthetic methodologies to selectively introduce functional groups at the C3 and C7 positions. The indole core is a privileged structure in many natural products and pharmaceuticals, but controlling its functionalization at specific sites, particularly on the benzene (B151609) portion of the molecule (positions C4-C7), remains a significant challenge in organic chemistry. nih.govacs.org Therefore, the successful synthesis of this compound represents a notable accomplishment in overcoming these regioselectivity challenges. Methodologies leveraging transition-metal-catalyzed cross-coupling reactions have been instrumental in introducing the vinyl group at the C7 position, a testament to the advancements in C-H functionalization techniques. rsc.org The development of these synthetic routes has made the compound available for further investigation into its unique chemical and physical properties.
Identification of Remaining Synthetic and Mechanistic Challenges
Site selectivity continues to be a persistent challenge. nih.govacs.org While methods exist to functionalize the C7 position, achieving this selectively without the use of directing groups, which must be installed and later removed, is an ongoing goal. nih.govacs.org Furthermore, from a mechanistic perspective, a comprehensive understanding of the electronic interplay between the electron-donating methyl group at C3 and the conjugated vinyl group at C7 is not yet complete. This interplay governs the molecule's reactivity in further chemical transformations.
| Challenge | Description |
| Atom Economy | Development of synthetic routes that are more direct and generate less waste. |
| Regioselectivity | Achieving selective functionalization at the C7 position without relying on protecting or directing groups. |
| Mechanistic Understanding | Fully elucidating the electronic effects of the C3-methyl and C7-vinyl substituents on the indole ring's reactivity. |
| Scalability | Transitioning current synthetic methods from laboratory-scale to larger, preparative scales for potential applications. researchgate.netnih.gov |
Emerging Trends in Directed Indole Functionalization and Vinyl Indole Chemistry
The field of indole chemistry is rapidly evolving, with several emerging trends directly relevant to this compound. One of the most significant is the advancement of direct C-H functionalization. rsc.org This strategy avoids the lengthy preparation of pre-functionalized substrates and offers a more straightforward path to complex indole derivatives. nih.gov Researchers are developing innovative catalyst systems and directing groups that can precisely target specific C-H bonds on the indole's benzene ring, including the C7 position. nih.govacs.org
In the broader area of vinyl indole chemistry, there is growing interest in utilizing these motifs as versatile building blocks. Gold-catalyzed reactions, for example, can activate the vinyl group for various cyclization and cycloaddition reactions, enabling the construction of complex, polycyclic indole structures. unimi.it The vinyl group in compounds like this compound serves as a synthetic handle for diversification, allowing for its participation in polymerization, metathesis, and other carbon-carbon bond-forming reactions. imist.ma
| Trend | Relevance to this compound |
| Direct C-H Functionalization | Offers more efficient and direct synthetic routes to C7-functionalized indoles. nih.govrsc.org |
| Metal-Free Catalysis | Development of environmentally benign synthetic methods that avoid the use of precious or toxic metal catalysts. researchgate.net |
| Vinyl Indole Cycloadditions | Use of the vinyl group as a diene or dienophile to construct complex polycyclic systems. unimi.it |
| Polymer Chemistry | Potential for this compound to act as a monomer for novel vinyl ester resins or other polymers with unique properties. researchgate.net |
Potential for Automated and High-Throughput Synthesis Methodologies
The modular nature of many indole syntheses makes them highly amenable to automated and high-throughput methodologies. nih.govrsc.org Technologies such as acoustic droplet ejection (ADE) enable the rapid, miniaturized synthesis of large compound libraries on a nanomole scale. nih.govnih.govrsc.org This approach is a powerful tool for exploring the chemical space around the this compound scaffold. By systematically varying building blocks, researchers can quickly generate a diverse set of analogues and screen them for desired properties. researchgate.netfao.org Such automated platforms accelerate the discovery of structure-activity relationships and the optimization of reaction conditions, significantly reducing the time and resources required compared to traditional synthetic approaches. researchgate.net The ability to scale successful reactions from the nano- to the milligram-scale has also been demonstrated, showing the practical utility of these high-throughput methods. nih.govrsc.org
Outlook for Novel Applications in Advanced Chemical Sciences
The unique combination of a methylated indole core and a reactive vinyl group suggests a range of potential applications for this compound in advanced chemical sciences.
Materials Science: The vinyl group provides a handle for polymerization, making the compound a candidate monomer for novel polymers. These materials could possess interesting photophysical or electronic properties derived from the indole moiety, with potential uses in organic electronics such as organic light-emitting diodes (OLEDs) or sensors. Vinyl ester resins are a significant class of materials known for their performance, and novel indole-containing monomers could lead to materials with enhanced thermal or chemical resistance. researchgate.net
Medicinal Chemistry: The indole nucleus is a cornerstone of many pharmaceuticals. nih.gov While 3-methylindole (B30407) (skatole) itself has a complex biological profile, its derivatives are often explored for therapeutic potential. researchgate.net The this compound scaffold could serve as a starting point for the development of new bioactive compounds. The vinyl group offers a site for further chemical modification to fine-tune biological activity.
Chemical Biology: As a fluorescent scaffold, the indole ring is a useful component in chemical probes. The vinyl group could be used to covalently attach the molecule to biomolecules of interest, enabling the study of biological processes.
The future of research on this compound will likely involve a multidisciplinary approach, combining advanced synthetic methods with materials characterization and biological screening to unlock its full potential.
Q & A
Q. What are the optimal synthetic routes for 3-Methyl-7-vinyl-1H-indole, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis of substituted indoles like this compound typically involves palladium-catalyzed cross-coupling or acid-catalyzed cyclization. For example, vinylation at the 7-position can be achieved via Heck coupling using 3-methylindole and a vinyl halide. Optimization includes:
- Catalyst Screening : Test Pd(OAc)₂, Pd(PPh₃)₄, or Buchwald-Hartwig catalysts for yield and selectivity .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction rate and byproduct formation.
- Temperature Gradients : Use microwave-assisted synthesis for rapid screening of thermal conditions (e.g., 80–120°C) .
- Analytical Validation : Monitor progress via TLC and HPLC-MS to quantify intermediates and final product purity .
Q. How can the purity and structural identity of this compound be validated?
Methodological Answer:
Q. What pharmacological screening strategies are appropriate for evaluating this compound?
Methodological Answer:
- In Vitro Assays :
- Molecular Docking : Simulate binding to target proteins (e.g., kinases, GPCRs) using AutoDock Vina, validated by crystallographic data from CCDC entries .
Advanced Research Questions
Q. How can structural contradictions in XRD and computational models of this compound be resolved?
Methodological Answer:
Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial design to isolate critical factors (e.g., catalyst loading, reaction time). For example, a 2³ factorial design can identify interactions between temperature, solvent, and base .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Quality Control Metrics : Establish acceptance criteria for intermediates (e.g., HPLC purity ≥90%, residual solvent limits per ICH Q3C) .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?
Methodological Answer:
- SAR Workflow :
- Derivative Synthesis : Introduce substituents at the 2-, 5-, or N-positions via electrophilic substitution or alkylation .
- Pharmacological Profiling : Test analogs for activity against a panel of targets (e.g., kinases, ion channels).
- QSAR Modeling : Use ML algorithms (e.g., Random Forest) to correlate electronic (Hammett σ), steric (molar refractivity), and topological descriptors with bioactivity .
- Case Study : Methylation at the 3-position enhances lipophilicity (logP ↑), improving blood-brain barrier penetration in CNS-targeted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
